3-Icosyl-4-henicosylidene-2-oxetanone
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Overview
Description
3-Icosyl-4-henicosylidene-2-oxetanone is a chemical compound with the molecular formula C44H84O2 and a molecular weight of 645.14 g/mol . It is also known by its alternative name, 2-Oxetanone, 3-eicosyl, 4-heneicosylidene . This compound is characterized by its unique oxetanone ring structure, which is a four-membered lactone ring.
Preparation Methods
The synthesis of 3-Icosyl-4-henicosylidene-2-oxetanone involves several steps. One common method is the reaction of long-chain fatty acids with ketene dimers. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired oxetanone ring . Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
3-Icosyl-4-henicosylidene-2-oxetanone undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
3-Icosyl-4-henicosylidene-2-oxetanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Icosyl-4-henicosylidene-2-oxetanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
3-Icosyl-4-henicosylidene-2-oxetanone can be compared with other similar compounds, such as:
Spirocyclic oxindoles: These compounds also contain a four-membered ring structure and are used in medicinal chemistry.
1,3-Thiazolidin-4-one derivatives: These compounds have similar biological activities and are used in the synthesis of pharmaceuticals.
Spiroindole and spirooxindole derivatives: These compounds share structural similarities and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific oxetanone ring structure and long alkyl chains, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
83708-14-9 |
---|---|
Molecular Formula |
C44H84O2 |
Molecular Weight |
645.1 g/mol |
IUPAC Name |
(4Z)-4-henicosylidene-3-icosyloxetan-2-one |
InChI |
InChI=1S/C44H84O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-42(44(45)46-43)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41-42H,3-40H2,1-2H3/b43-41- |
InChI Key |
GMQSKWLTTMNPAH-JPSIUGBBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC/C=C\1/C(C(=O)O1)CCCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC=C1C(C(=O)O1)CCCCCCCCCCCCCCCCCCCC |
physical_description |
Other Solid |
Origin of Product |
United States |
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